Enhanced Cytotoxicity Against HL-60 Leukemia Cells Under Hypoxic Conditions
Derivatives of 1,2-dihydroquinazoline N3-oxide demonstrate significantly enhanced cytotoxicity under hypoxic conditions compared to normoxic conditions, a differential effect not observed with the reference compound tirapazamine [1]. Compound 8 exhibited 5-fold higher toxicity under hypoxia (p<0.05) [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5-fold increase in toxicity under hypoxic conditions |
| Comparator Or Baseline | Normoxic conditions (baseline) and tirapazamine (reference compound) |
| Quantified Difference | 5-fold increase in toxicity under hypoxia |
| Conditions | Human leukemia HL-60 cells, hypoxic and aerobic conditions |
Why This Matters
This hypoxia-selective cytotoxicity is a critical advantage for targeting solid tumors with hypoxic regions, offering a therapeutic window not available with non-selective agents.
- [1] Mikiciuk-Olasik E, et al. New derivatives of quinazoline and 1,2-dihydroquinazoline N3-oxide with expected antitumor activity. Arch Pharm (Weinheim). 2004;337(5):239-246. doi:10.1002/ardp.200100656 View Source
- [2] Mikiciuk-Olasik E, et al. New derivatives of quinazoline and 1,2-dihydroquinazoline N3-oxide with expected antitumor activity. Arch Pharm (Weinheim). 2004;337(5):239-246. doi:10.1002/ardp.200100656 View Source
